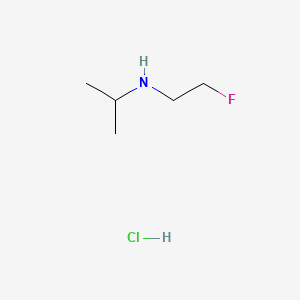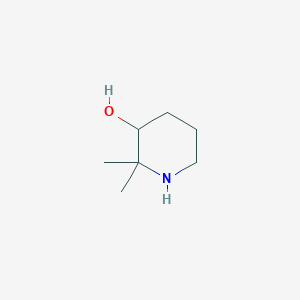
2,2-Dimethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom This compound is notable for its structural features, which include two methyl groups attached to the second carbon and a hydroxyl group attached to the third carbon of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidin-3-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts in hydrogenation reactions. The process involves the reduction of pyridine derivatives, followed by dehydroxylation and removal of the metalation group .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the piperidine ring and the attached functional groups .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions are crucial for its potential therapeutic effects and biological activity .
Comparación Con Compuestos Similares
2,6-Dimethylpiperidine: Another piperidine derivative with two methyl groups attached to the second and sixth carbon atoms.
3,3-Dimethylpiperidin-4-ol: A compound with similar structural features but with the hydroxyl group attached to the fourth carbon.
Comparison: 2,2-Dimethylpiperidin-3-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to 2,6-Dimethylpiperidine, it has different chemical properties and reactivity due to the presence of the hydroxyl group. Similarly, 3,3-Dimethylpiperidin-4-ol has different reactivity patterns due to the position of the hydroxyl group .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
PWZKQGVBJJCKDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCCN1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



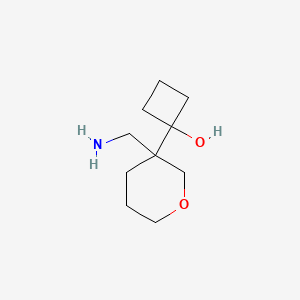
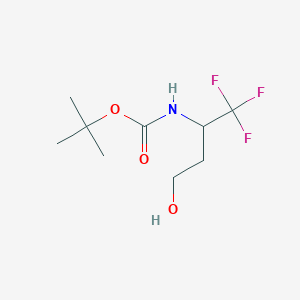
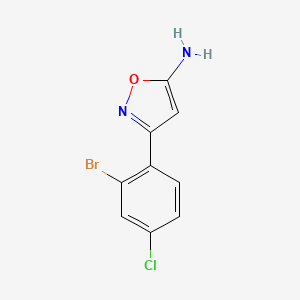

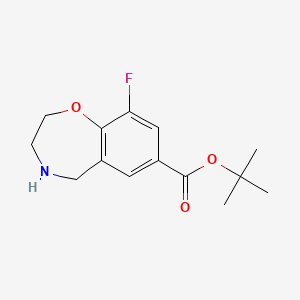
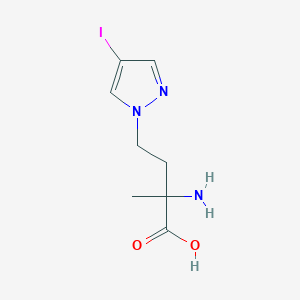
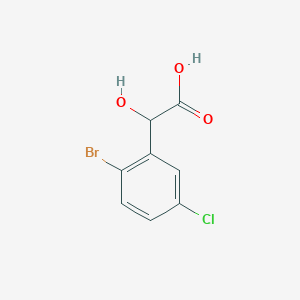
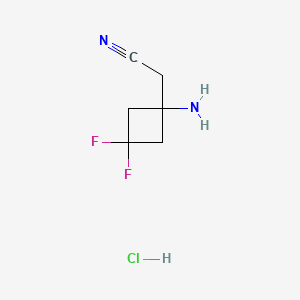
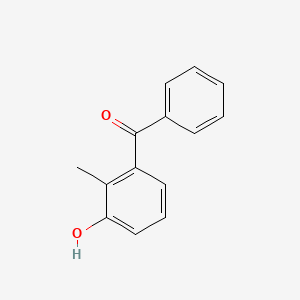
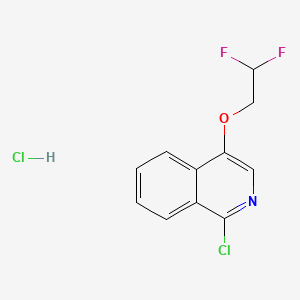
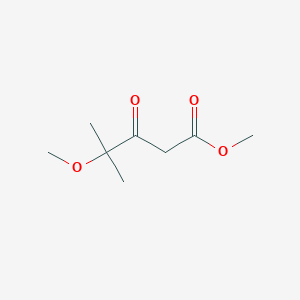
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
